1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine
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Overview
Description
1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thymine base modified with hydroxyethoxy and methylcarbonylphenylthio groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thymine Derivative: The thymine base is first modified to introduce the hydroxyethoxy group. This is usually achieved through a nucleophilic substitution reaction where the thymine is reacted with 2-chloroethanol under basic conditions.
Introduction of the Methylcarbonylphenylthio Group: The next step involves the introduction of the methylcarbonylphenylthio group. This is typically done through a thiol-ene reaction, where the hydroxyethoxy-modified thymine is reacted with 4-(methylcarbonyl)phenylthiol in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methylcarbonyl group can be reduced to a hydroxyl group.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with nucleic acids, potentially interfering with DNA replication and transcription. The methylcarbonylphenylthio group may interact with proteins, affecting their function and stability. These interactions can lead to various biological effects, including antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione
- 2-(1-[3-(2-Hydroxyethoxy)benzyl]-4-piperidinyl)methyl-1H-isoindole-1,3(2H)-dione
- 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both nucleic acids and proteins sets it apart from other similar compounds, making it a valuable tool in various research applications.
Properties
CAS No. |
125056-70-4 |
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Molecular Formula |
C16H18N2O5S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-(4-acetylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O5S/c1-10-14(21)17-16(22)18(9-23-8-7-19)15(10)24-13-5-3-12(4-6-13)11(2)20/h3-6,19H,7-9H2,1-2H3,(H,17,21,22) |
InChI Key |
ZSERKDZVJSLUNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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